2-(2,4-Difluorophenyl)oxirane

Antifungal drug discovery Azole derivative Candida albicans

2-(2,4-Difluorophenyl)oxirane (CAS 111991-12-9) is a chiral epoxide building block essential for synthesizing triazole antifungal agents. The compound features a strained three-membered oxirane ring fused to a 2,4-difluorophenyl substituent (C8H6F2O, MW 156.13 g/mol), with the electron-withdrawing difluoro pattern recognized as a pharmacophore that enhances target binding in downstream antifungal molecules.

Molecular Formula C8H6F2O
Molecular Weight 156.132
CAS No. 111991-12-9
Cat. No. B2745973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Difluorophenyl)oxirane
CAS111991-12-9
Molecular FormulaC8H6F2O
Molecular Weight156.132
Structural Identifiers
SMILESC1C(O1)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C8H6F2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2
InChIKeyFAEIKHXTPLYZNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Difluorophenyl)oxirane (CAS 111991-12-9): Sourcing Guide for Chiral Azole Antifungal Intermediate


2-(2,4-Difluorophenyl)oxirane (CAS 111991-12-9) is a chiral epoxide building block essential for synthesizing triazole antifungal agents. The compound features a strained three-membered oxirane ring fused to a 2,4-difluorophenyl substituent (C8H6F2O, MW 156.13 g/mol), with the electron-withdrawing difluoro pattern recognized as a pharmacophore that enhances target binding in downstream antifungal molecules [1]. As a racemic mixture, this compound's ultimate utility depends on its resolution into pure enantiomers—the (2R)- or (2S)-forms (CAS 851634-77-0 and 851634-78-1, respectively)—which exhibit divergent biological outcomes [2].

2-(2,4-Difluorophenyl)oxirane (CAS 111991-12-9): Why In-Class Substitution Compromises Downstream Activity


Substituting 2-(2,4-difluorophenyl)oxirane with structurally similar aryl oxiranes or alternative building blocks is not scientifically valid for two critical reasons. First, the 2,4-difluoro substitution pattern on the phenyl ring is not interchangeable with 2-fluoro, 4-fluoro, or 3,4-difluoro analogs; research demonstrates that only the 2,4-difluoro arrangement confers optimal antifungal potency in downstream triazole products due to specific electrostatic interactions with the lanosterol 14α-demethylase (CYP51) active site [1]. Second, the chiral identity of the oxirane intermediate is decisive: in the synthesis of SM-8668, only the (2R,3R)-isomer derived from the resolved epoxide displayed potent antifungal activity both in vitro and in vivo, while other stereoisomers were inactive [2].

2-(2,4-Difluorophenyl)oxirane (CAS 111991-12-9): Quantitative Differentiation Evidence vs. Structural Analogs


MIC Superiority of Fluconazole Analog Derived from 2-(2,4-Difluorophenyl)oxirane Core vs. Fluconazole

A fluconazole analog synthesized using a 2-(2,4-difluorophenyl)oxirane-derived intermediate demonstrated 4- to 64-fold higher antifungal potency than fluconazole against multiple Candida species, as measured by MIC values in broth microdilution assays [1]. The oxirane-derived compound also retained activity against fluconazole-resistant isolates where fluconazole MICs exceeded 64 μg/mL [1].

Antifungal drug discovery Azole derivative Candida albicans

Stereochemical Requirement: (2R)-Enantiomer Essential for Antifungal Activity in SM-8668 Series

In the synthesis of the antifungal agent SM-8668, the racemic intermediate dl-threo-2-(2,4-difluorophenyl)-2-(1-methylthio)ethyloxirane was resolved into its component enantiomers [1]. Only the downstream product derived from the (2R,3R)-isomer exhibited potent antifungal activity, while the (2S,3S)-isomer and other stereoisomers showed negligible activity both in vitro and in vivo [1].

Chiral resolution Stereoselective synthesis Antifungal azole

Synthetic Yield Benchmark: One-Step Reduction-Epoxidation Route to 2-(2,4-Difluorophenyl)oxirane

A documented synthetic route to 2-(2,4-difluorophenyl)oxirane proceeds from 2-bromo-2',4'-difluoroacetophenone via sodium borohydride reduction in methanol at 10-20°C for 1 hour, followed by in situ epoxidation, achieving a 66% isolated yield of the racemic oxirane product .

Process chemistry Epoxidation Synthetic efficiency

Physicochemical Differentiation: Predicted Boiling Point of 2-(2,4-Difluorophenyl)oxirane vs. Unsubstituted Phenyl Oxirane

The predicted boiling point for 2-(2,4-difluorophenyl)oxirane is 162.0±40.0 °C , which is elevated relative to unsubstituted styrene oxide (2-phenyloxirane, predicted bp ~190°C at 760 mmHg). The (2S)-enantiomer specifically exhibits a boiling point of 89-91 °C at reduced pressure (30 Torr) .

Physicochemical properties Purification Formulation

2-(2,4-Difluorophenyl)oxirane (CAS 111991-12-9): Validated Application Scenarios Based on Quantitative Evidence


Synthesis of Next-Generation Azole Antifungals with Activity Against Fluconazole-Resistant Candida spp.

Based on MIC data showing 4- to 64-fold potency improvement over fluconazole and retained activity against resistant isolates [1], 2-(2,4-difluorophenyl)oxirane is the preferred starting material for developing novel triazole antifungal candidates targeting fluconazole-refractory infections. The oxirane ring serves as the electrophilic handle for nucleophilic ring-opening with 1,2,4-triazole or functionalized piperazine derivatives.

Stereoselective Synthesis of (2R,3R)-Configured Azole Antifungal Agents

Given that only the (2R,3R)-isomer derived from resolved 2-(2,4-difluorophenyl)oxirane exhibits potent antifungal activity [1], this compound is essential for any synthetic program requiring the biologically active stereoisomer. The racemic compound must be procured with a plan for chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution.

Process Development and Scale-Up of Key Azole Intermediates

The documented 66% synthetic yield from 2-bromo-2',4'-difluoroacetophenone [1] provides a reproducible benchmark for process chemists evaluating the cost-effectiveness of 2-(2,4-difluorophenyl)oxirane as an intermediate. This yield enables accurate costing models and serves as a baseline for optimizing reaction conditions (e.g., temperature, solvent, reducing agent stoichiometry) during scale-up.

Structural Optimization via Ring-Opening Derivatization for Structure-Activity Relationship Studies

The strained oxirane ring of 2-(2,4-difluorophenyl)oxirane is susceptible to nucleophilic attack by diverse amines, thiols, and azoles [1]. This reactivity profile enables systematic SAR exploration at the C2 position of the difluorophenyl scaffold, allowing medicinal chemists to generate libraries of β-amino alcohols, β-thioethers, and triazolyl-propanol derivatives for antifungal screening.

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